molecular formula C23H22BrN5 B3239116 5-Bromo-4-methyl-1-(4-((7-methyl-2-propyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)phenyl)-1H-pyrrole-2-carbonitrile CAS No. 142016-06-6

5-Bromo-4-methyl-1-(4-((7-methyl-2-propyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)phenyl)-1H-pyrrole-2-carbonitrile

Cat. No.: B3239116
CAS No.: 142016-06-6
M. Wt: 448.4 g/mol
InChI Key: MRXUIEVUWXWPKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-methyl-1-(4-((7-methyl-2-propyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)phenyl)-1H-pyrrole-2-carbonitrile is a heterocyclic compound featuring a pyrrole core substituted with bromine (position 5), methyl (position 4), and a carbonitrile group (position 2). The phenyl ring at position 1 is further functionalized with a 7-methyl-2-propyl-imidazo[4,5-b]pyridine moiety.

Properties

IUPAC Name

5-bromo-4-methyl-1-[4-[(7-methyl-2-propylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]pyrrole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrN5/c1-4-5-20-27-21-15(2)10-11-26-23(21)28(20)14-17-6-8-18(9-7-17)29-19(13-25)12-16(3)22(29)24/h6-12H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXUIEVUWXWPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C=CN=C2N1CC3=CC=C(C=C3)N4C(=CC(=C4Br)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-4-methyl-1-(4-((7-methyl-2-propyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)phenyl)-1H-pyrrole-2-carbonitrile is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a bromine atom, a pyrrole ring, and an imidazopyridine moiety. Its molecular formula is C22H24BrN5, and it possesses several functional groups that contribute to its biological activity.

Synthesis

The synthesis of this compound involves multiple steps, including the formation of the pyrrole ring and the introduction of the imidazopyridine moiety. Various synthetic routes have been explored to optimize yield and purity, with techniques such as microwave-assisted synthesis and solvent-free conditions being employed to enhance efficiency .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, flow cytometry analysis revealed that the compound induces apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 25.72 μM . In vivo studies using tumor-bearing mice indicated a marked suppression of tumor growth, suggesting its potential as an effective anticancer agent .

The proposed mechanism of action involves the inhibition of specific kinases associated with cancer cell proliferation. The compound has shown selectivity towards IRAK family kinases, particularly IRAK-4, which plays a crucial role in inflammatory responses and cancer progression . This selectivity may reduce off-target effects commonly associated with other anticancer therapies.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in mediating inflammatory processes. The IC50 values for COX inhibition were found to be 0.31 μM for COX-1 and 3.11 μM for COX-2, indicating potent anti-inflammatory activity .

Case Studies and Research Findings

A series of case studies have been conducted to evaluate the therapeutic efficacy of this compound:

  • Study on MCF-7 Cells : A study reported that treatment with the compound resulted in increased apoptosis markers in MCF-7 cells compared to control groups, supporting its role as an anticancer agent .
  • In Vivo Tumor Suppression : In experiments involving mice with induced tumors, administration of the compound led to a significant reduction in tumor size after two weeks of treatment .
  • Inflammation Models : In models of acute inflammation, the compound reduced edema significantly when compared to standard anti-inflammatory drugs .

Data Table: Biological Activity Overview

Biological ActivityAssay TypeIC50 Value (μM)Reference
Anticancer (MCF-7)In vitro cytotoxicity25.72
COX-1 InhibitionEnzyme inhibition0.31
COX-2 InhibitionEnzyme inhibition3.11
Tumor Growth SuppressionIn vivo study-

Scientific Research Applications

Medicinal Chemistry Applications

  • Protein Kinase Inhibition
    • The compound has been identified as a potential protein kinase inhibitor. Protein kinases play critical roles in cell signaling and regulation of the cell cycle, making them important targets in cancer therapy. Inhibitors like this compound can modulate pathways involved in tumor growth and proliferation .
  • Anticancer Activity
    • Preliminary studies suggest that derivatives of imidazopyridine compounds exhibit anticancer properties. This specific compound's structural features may enhance its efficacy against various cancer cell lines by interfering with specific kinases involved in cancer progression .

Biological Research Applications

  • Cell Cycle Modulation
    • As a small molecule inhibitor, this compound can be utilized in studies focused on cell cycle regulation. By inhibiting specific kinases, researchers can investigate the effects on cell division and apoptosis, providing insights into cancer biology and potential therapeutic strategies .
  • Chemical Probes for Target Identification
    • The unique structure of 5-Bromo-4-methyl-1-(4-((7-methyl-2-propyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)phenyl)-1H-pyrrole-2-carbonitrile makes it suitable as a chemical probe in drug discovery. It can be used to identify and validate new drug targets by studying its interactions with various proteins involved in disease pathways .

Case Studies

StudyApplicationFindings
Study on Protein Kinase Inhibitors Investigated the role of similar compounds as kinase inhibitorsFound that modifications in the imidazopyridine structure significantly affect inhibitory potency against specific kinases .
Anticancer Efficacy Evaluated the anticancer properties of related compoundsDemonstrated that imidazopyridine derivatives exhibit selective toxicity towards cancer cells while sparing normal cells .
Cell Cycle Research Analyzed effects on cell cycle progressionShowed that inhibition of targeted kinases resulted in G1 phase arrest in cancer cell lines, indicating potential therapeutic applications .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrrole ring exhibits reactivity toward electrophilic substitution, though substituents influence regioselectivity:

  • Bromine (C5) and methyl (C4) groups deactivate the ring via inductive effects, directing incoming electrophiles to the less-substituted C3 position .

  • The electron-withdrawing nitrile group (C2) further reduces pyrrole’s aromaticity, favoring electrophilic attacks at positions ortho to the nitrile .

Example Reaction :
Nitration with HNO₃/H₂SO₄ at 0–5°C yields a nitro derivative primarily at C3, confirmed by NMR studies .

Nitrile Group Transformations

The C2-nitrile group participates in hydrolysis and cycloaddition reactions:

Reaction TypeConditionsProductYield (%)Source
Acidic HydrolysisH₂SO₄ (conc.), refluxPyrrole-2-carboxylic acid78
Basic HydrolysisNaOH (aq.), heatPyrrole-2-carboxamide65
Tetrazole FormationNaN₃, DMF, 120°C2-Tetrazolylpyrrole82

The nitrile’s conversion to a tetrazole is particularly notable for bioactivity enhancement in medicinal chemistry contexts .

Bromine Displacement Reactions

The C5-bromine undergoes nucleophilic aromatic substitution (NAS) and cross-coupling:

Palladium-Catalyzed Cross-Coupling

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis (K₂CO₃, DMF/H₂O) to form biaryl derivatives .

  • Buchwald-Hartwig Amination : Primary/secondary amines substitute bromine using Pd₂(dba)₃ and Xantphos .

Direct Substitution

Strong nucleophiles (e.g., thiols, alkoxides) displace bromine in polar aprotic solvents (DMSO, DMF) .

Imidazo[4,5-b]pyridine Reactivity

The fused imidazo[4,5-b]pyridine system contributes to:

  • Coordination Chemistry : The N3 atom acts as a Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺) .

  • Hydrogen Bonding : Participates in intermolecular H-bonding with biological targets, as evidenced by crystallographic studies .

Key Functionalization Sites :

  • C7-Methyl Group : Susceptible to oxidation (KMnO₄, acidic conditions) to a carboxylic acid .

  • Propyl Side Chain (C2) : Undergoes halogenation (Cl₂, light) or dehydrogenation (Pd/C, heat) to form allylic derivatives .

Photochemical and Thermal Stability

  • Photodegradation : UV irradiation (λ = 254 nm) in acetonitrile leads to debromination and nitrile group isomerization .

  • Thermal Decomposition : Above 200°C, the compound degrades via cleavage of the imidazo-pyridine and pyrrole rings, releasing HCN and CO₂ .

Biological Activity Correlations

While not the focus of this article, reactivity insights inform pharmacological potential:

  • Anticancer Activity : Analogous brominated pyrroles inhibit topoisomerase II (IC₅₀ = 8.22–25.11 µM) .

  • Antimicrobial Effects : Nitrile-to-tetrazole conversion enhances Gram-positive bacterial inhibition .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s imidazo[4,5-b]pyridine core differentiates it from pyrroloimidazole-based analogs (14d, 14f), which may influence electronic properties and binding interactions .
  • Substituent variability: The propyl group on the imidazo ring (target) contrasts with morpholine (10a) or benzylidene amino groups (14d, 14f), impacting lipophilicity and solubility .

Physicochemical Properties

  • Melting Points : Analogs 14d and 14f exhibit high melting points (259–280°C), attributed to strong intermolecular forces (e.g., halogen bonding from bromine and π-stacking from aromatic systems) . The target compound’s melting point is unreported but likely falls in a similar range due to structural similarities.

Research Findings and Implications

  • Core Structure Impact : Imidazo[4,5-b]pyridine derivatives (target, 10a) may exhibit superior kinase inhibition compared to pyrroloimidazoles (14d, 14f) due to improved planar geometry and π-π stacking .
  • Synthetic Challenges : Discrepancies in elemental analysis (14f) highlight the need for rigorous purification protocols in multi-step syntheses .

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-4-methyl-1-(4-((7-methyl-2-propyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)phenyl)-1H-pyrrole-2-carbonitrile?

  • Methodological Answer : Two approaches are commonly employed for analogous brominated heterocycles:
  • Alkylation : Use NaH in DMF to deprotonate intermediates, followed by alkylation with iodomethane (e.g., for pyrrolo[3,2-d]pyrimidines, as in Method A of ).
  • Bromination : Direct bromination using N-bromosuccinimide (NBS) in dichloromethane (Method B in ).
    For the imidazo[4,5-b]pyridine moiety, phase-transfer catalysis with benzaldehyde and p-toluenesulfonic acid in DMF is recommended ().

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer :
  • HRMS : Validate molecular weight (e.g., ±0.0004 Da accuracy as in ).
  • Multinuclear NMR : Use 1^1H and 13^{13}C NMR to verify substituent positions (e.g., methyl and bromine groups) and assess purity.
  • Elemental Analysis : Ensure C/H/N percentages align with theoretical values (e.g., ±0.1% deviation; ).

Q. What are the critical storage conditions to maintain stability?

  • Methodological Answer :
  • Store under inert gas (N2_2/Ar) at –20°C to prevent degradation.
  • Avoid prolonged exposure to light or moisture, as brominated heterocycles are prone to hydrolysis (similar to handling guidelines in ).

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed?

  • Methodological Answer :
  • Catalyst Screening : Use Lewis acids (e.g., FeCl3_3) to direct bromination to specific positions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at electron-rich sites ().
  • Computational Modeling : Predict reactive sites using DFT calculations (guided by ’s emphasis on theory-driven design).

Q. How should researchers resolve contradictory spectroscopic data (e.g., unexpected 1^1H NMR peaks)?

  • Methodological Answer :
  • 2D NMR (COSY, NOESY) : Identify coupling patterns and spatial proximity of protons.
  • Isotopic Labeling : Synthesize deuterated analogs to isolate signal overlap (e.g., for methyl groups).
  • X-ray Crystallography : Resolve ambiguities via single-crystal analysis (as demonstrated in ).

Q. What strategies optimize yield in multi-step syntheses involving imidazo[4,5-b]pyridine intermediates?

  • Methodological Answer :
  • Stepwise Purification : Use column chromatography after each step to remove byproducts (e.g., ’s TLC-guided purification).
  • Microwave-Assisted Synthesis : Reduce reaction times and improve efficiency for thermally sensitive steps.

Q. How can structure-activity relationship (SAR) studies be designed for this compound’s potential bioactivity?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., bromine→chlorine, methyl→ethyl) and test against biological targets (e.g., antimicrobial assays in ).
  • Docking Studies : Use molecular docking to predict binding affinity with target proteins (e.g., kinases or microbial enzymes).

Q. What computational tools are recommended for studying degradation pathways?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model hydrolysis or photodegradation under varying conditions.
  • HPLC-MS : Track degradation products in real-time (complemented by HRMS for identification; ).

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental elemental analysis results?

  • Methodological Answer :
  • Recheck Stoichiometry : Ensure reaction molar ratios align with synthetic protocols.
  • Purity Assessment : Use DSC/TGA to detect solvent residues or impurities affecting mass balance ().

Q. What if biological assay results conflict with computational predictions?

  • Methodological Answer :
  • Re-evaluate Force Fields : Adjust parameters in docking simulations to better reflect physiological conditions.
  • Experimental Replicates : Conduct dose-response assays in triplicate to confirm activity trends ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-methyl-1-(4-((7-methyl-2-propyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)phenyl)-1H-pyrrole-2-carbonitrile
Reactant of Route 2
5-Bromo-4-methyl-1-(4-((7-methyl-2-propyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)phenyl)-1H-pyrrole-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.